molecular formula C13H17NO2 B109276 N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide CAS No. 402470-91-1

N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide

Cat. No. B109276
M. Wt: 219.28 g/mol
InChI Key: UCHIPYQVWBWPIH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide, also known as Tolyloyl Propionamide, is a chemical compound with the molecular formula C13H17NO2 . It is used as a reactant for the synthesis of Zolpidem, a medication used for the short-term treatment of insomnia .


Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC name for this compound is N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide, such as melting point, boiling point, and density, are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 3-oxo-N-(pyridin-2-yl)butanamide compounds, related to N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide, are synthesized using diketene and aromatic primary amine or 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. These compounds are important precursors for heterocyclic compounds (Fadda et al., 2015).

  • Crystal Structure Studies : X-ray diffraction studies of crystals like N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, a similar compound, reveal insights into their molecular conformation and structural characteristics (Shtamburg et al., 2011).

Applications in Organic Chemistry

  • Hydrogenation and Chiral Synthesis : Research into the hydrogenation of α,β-unsaturated but-2-enamides, closely related to N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide, provides methods for synthesizing chiral 3-(p-tolyl) butanoic acids. This process is significant for producing chiral N-3-(p-tolyl) butanamides with high chemical yields and moderate diastereomeric ratios (Jiménez et al., 2017).

Photoreactive Properties

  • Photoreactions : Studies on compounds like N,N-dimethylpyruvamide, which share structural similarities with N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide, demonstrate their photoreactive properties in different solvents. This research contributes to understanding the photoreaction mechanisms of related compounds (Shima et al., 1984).

Catalytic Applications

  • Catalysis in Organic Reactions : Certain dioxomolybdenum(VI) complexes, like those containing p-tolyl substituents, have been shown to be effective catalysts for the epoxidation of olefins. These findings are relevant to the catalytic potential of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide-related compounds in organic synthesis (Valente et al., 2004).

Biological Applications

  • Antimicrobial and Anticancer Potential : N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, a structurally related compound, has been investigated for its antimicrobial, anticancer, antileishmanial activities, and interaction with DNA. Such studies open the door to potential biological applications of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide (Sirajuddin et al., 2015).

Safety And Hazards

Specific safety and hazard information for N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide is not provided in the search results. For detailed safety data, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

The future directions for the use and study of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide are not specified in the search results. As it is used in the synthesis of Zolpidem , ongoing research into the development of new therapeutic agents may provide further opportunities for its use.

properties

IUPAC Name

N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(15)8-9-13(16)14(2)3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHIPYQVWBWPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432204
Record name N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide

CAS RN

402470-91-1
Record name N,N,4-Trimethyl-γ-oxobenzenebutanamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N-Dimethyl-3-(4-methylbenzoyl)propionamide
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Record name N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanamide, N,N,4-trimethyl-γ-oxo
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Record name N,N-DIMETHYL-3-(4-METHYLBENZOYL)PROPIONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Hong, B Zhan, XJ Chen, XF Hou - Molecular Catalysis, 2023 - Elsevier
The [Ir(C^N) 2 (N^N)] + complexes are one of the most employed family of photocatalyst. The substituent effect of C^N ligand, specifically 2-arylbenzo[d]oxazole (pbo) and 2-arylbenzo[d]…
Number of citations: 0 www.sciencedirect.com
H Xi, B Zhan, XJ Chen, XF Hou - Available at SSRN 4416286 - papers.ssrn.com
Trefoil fan-shaped iridium (III) complexes are one of the most employed family of photocatalyst. The substituent effect of C^ N ligand, specifically 2-arylbenzo [d] oxazole (pbo) and 2-…
Number of citations: 0 papers.ssrn.com

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